molecular formula C21H26FNO3 B5967748 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol

4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol

Katalognummer B5967748
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: NEJCWZQZXNDCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol, also known as Lasmiditan, is a novel drug that has been developed for the treatment of acute migraine attacks. It is a selective serotonin agonist that acts on the 5-HT1F receptor and has been shown to be effective in reducing the symptoms of migraine, including headache, nausea, and sensitivity to light and sound.

Wirkmechanismus

4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol is a selective serotonin agonist that acts on the 5-HT1F receptor, which is found primarily in the trigeminal nerve pathway. Activation of this receptor leads to the inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are thought to play a key role in the pathophysiology of migraine.
Biochemical and Physiological Effects
4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been shown to have a rapid onset of action, with peak plasma concentrations reached within 1-2 hours of oral administration. It has a half-life of approximately 18 hours and is metabolized primarily by the liver. 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been shown to be effective in reducing the symptoms of migraine, including headache, nausea, and sensitivity to light and sound. It does not cause vasoconstriction, which is a common side effect of triptans.

Vorteile Und Einschränkungen Für Laborexperimente

4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has several advantages for use in laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It has also been shown to have a lower risk of causing medication overuse headache compared to other migraine treatments, such as triptans. However, one limitation of using 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol in laboratory experiments is that it is a relatively new drug and may not be readily available for use in all research settings.

Zukünftige Richtungen

There are several future directions for the research and development of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the investigation of the long-term safety and efficacy of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol in the treatment of migraine. Additionally, there is a need for further research into the mechanism of action of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol and its potential use in the treatment of other neurological disorders. Finally, there is a need for the development of new formulations of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol that can be administered via alternative routes, such as nasal sprays or injectables.

Synthesemethoden

The synthesis of 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol involves several steps, including the reaction of 4-methoxyphenol with 2-bromo-4-fluorobenzyl chloride to form 4-(2-bromo-4-fluorobenzyl)-2-methoxyphenol. This intermediate is then reacted with piperidine-3-carboxaldehyde to form the desired product, 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol. The synthesis process has been optimized to produce high yields of the final product with good purity.

Wissenschaftliche Forschungsanwendungen

4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of acute migraine attacks. In clinical studies, 4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol has been shown to be effective in reducing the symptoms of migraine, including headache, nausea, and sensitivity to light and sound. It has also been shown to have a lower risk of causing medication overuse headache compared to other migraine treatments, such as triptans.

Eigenschaften

IUPAC Name

4-[[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO3/c1-26-20-11-17(5-8-19(20)25)13-23-10-2-9-21(14-23,15-24)12-16-3-6-18(22)7-4-16/h3-8,11,24-25H,2,9-10,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJCWZQZXNDCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)(CC3=CC=C(C=C3)F)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.